Tenofovir alafenamide

概要

説明

テノフォビル アラフェナミドは、主に慢性B型肝炎ウイルス感染症およびHIV-1感染症の治療に使用されるヌクレオシド類似体逆転写酵素阻害剤です。 これはテノフォビルのプロドラッグであり、前駆体のテノフォビルジソプロキシルフマル酸塩と比較して、腎毒性を改善し、抗ウイルス効果を高めるように設計されています .

準備方法

テノフォビルアラフェナミドの合成には、いくつかの重要なステップが含まれます。 最初に、PMPA(テノフォビル)は、スルホキシドクロリド、塩化リン、五塩化リン、またはオキサリルクロリドなどの試薬を用いて塩素化反応を行い、PMPA-2Clを形成します。 次に、この中間体は、ワンポット法でフェノールとL-アラニンイソプロピルエステルと反応させ、テノフォビルアラフェナミドを生成します . 反応は通常、有機塩基の存在下、-30〜-20℃の温度範囲で、有機溶媒中で行われます . この方法は、そのシンプルさと費用対効果から、工業生産に適しています .

化学反応の分析

テノフォビルアラフェナミドは、以下を含むさまざまな化学反応を起こします。

酸化: これは、その抗ウイルス活性を担う活性代謝物であるテノフォビルジホスフェートを形成するために酸化することができます.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下では起こり得ます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から形成される主な生成物は、通常、テノフォビルジホスフェートなどの中間体または活性代謝物です .

科学研究アプリケーション

テノフォビルアラフェナミドは、幅広い科学研究アプリケーションを持っています。

化学: これは、ヌクレオシド類似体とそのさまざまな酵素との相互作用を研究するためのモデル化合物として使用されます.

生物学: この化合物は、ウイルス複製メカニズムの研究と抗ウイルス療法の開発に使用されています.

科学的研究の応用

Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir primarily used in the treatment of chronic hepatitis B and HIV infections . It has gained prominence due to its improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF), particularly regarding renal and bone toxicity .

Clinical Applications

Treatment of Chronic Hepatitis B: TAF is approved for treating adults and adolescents with chronic hepatitis B infection in the United States and Europe . Clinical trials have demonstrated that TAF is as effective as TDF in suppressing the hepatitis B virus (HBV) DNA, with the added benefit of reduced bone and renal side effects . Studies have shown that TAF maintains a high rate of viral suppression and normalization of alanine aminotransferase (ALT) levels with no incidence of resistance .

Treatment of HIV Infection: TAF is also used in the treatment of HIV infection, often as a component of combination antiretroviral therapies . It is favored over TDF due to its lower impact on bone mineral density (BMD) and renal biomarkers . Clinical trials have shown that TAF-based regimens are non-inferior to TDF-based regimens in achieving viral suppression, with a better safety profile .

Pre-Exposure Prophylaxis (PrEP): TAF is used in pre-exposure prophylaxis to prevent HIV infection in high-risk individuals . A clinical trial comparing TAF to TDF for PrEP found a significant reduction in HIV incidence with TAF, along with improved bone and renal safety outcomes .

Pharmacokinetics and Advantages

TAF is designed to deliver the active metabolite, tenofovir, more efficiently to target cells . This targeted delivery results in lower systemic exposure to tenofovir, reducing the risk of renal and bone toxicities .

Compared to TDF, TAF:

- Requires a lower dose to achieve similar antiviral efficacy .

- Demonstrates faster and higher intracellular concentrations in immune cells .

- Has a reduced impact on bone mineral density and renal function .

- May not require dose adjustment in patients with renal impairment .

Research Findings

Clinical studies and trials have consistently shown the benefits of TAF over TDF:

- A phase 3 trial comparing TAF to TDF in patients with chronic HBV showed non-inferiority in efficacy and significant improvements in renal and bone safety parameters with TAF .

- The ADVANCE trial, conducted in South Africa, compared dolutegravir plus emtricitabine plus TDF or TAF for HIV treatment. Results showed that the TAF-based regimen had less effect on bone density and renal function, although weight increase was more significant in the TAF group .

- A study in Asia on chronic HBV patients revealed that TAF had a significantly higher rate of normalization of alanine aminotransferase levels and better bone and renal safety compared to TDF .

Case Studies

While TAF is generally considered safer than TDF, some case reports have described potential adverse effects:

- A case report described a 54-year-old man with HIV who developed Fanconi syndrome after transitioning from TDF to TAF . This case suggests that clinicians should be aware of the possibility of TAF-induced renal complications, although such occurrences are rare.

- A case of a 49-year-old female with HIV who experienced worsening renal function after switching from TDF to TAF was reported, with a kidney biopsy showing tenofovir nephrotoxicity .

However, other case studies suggest a positive outcome when switching from TDF to TAF:

- One case study reported on an HIV/HBV-coinfected patient with previous TDF-induced nephrotoxicity. The introduction of TAF was safe, stabilized renal function, and resolved proteinuria .

Safety and Tolerability

TAF is generally well-tolerated, with similar rates of adverse events compared to TDF in clinical trials . However, some studies have noted associations between TAF use and weight gain and higher lipid/cholesterol levels . It's also been recommended that clinicians remain vigilant about potential TAF-related renal issues .

Data Table

| Feature | TAF | TDF |

|---|---|---|

| Mechanism | Prodrug of tenofovir, delivering the active metabolite more efficiently | Prodrug of tenofovir, requires higher systemic exposure |

| Dosage | Lower dose (e.g., 25mg in Descovy) | Higher dose (e.g., 300mg in Truvada) |

| Renal Safety | Reduced risk of renal toxicity | Higher risk of renal toxicity, including Fanconi syndrome |

| Bone Mineral Density | Less impact on bone mineral density | Greater impact on bone mineral density, leading to potential bone loss |

| Viral Suppression | Non-inferior to TDF in HIV and HBV | Effective in suppressing HIV and HBV |

| Lipid/Weight Changes | Potential for weight gain and increased lipid levels | Less likely to cause weight gain or increased lipid levels |

| Dose Adjustment | May not be required in renal impairment | Often required in patients with renal impairment |

作用機序

テノフォビルアラフェナミドは細胞内でテノフォビルジホスフェートに変換され、ウイルス複製に不可欠な酵素である逆転写酵素の活性を阻害します。 テノフォビルジホスフェートはウイルスDNAに組み込まれることで、DNA鎖の早期終結を引き起こし、ウイルスが増殖するのを防ぎます . このメカニズムはHIV-1とB型肝炎ウイルスの両方を標的にするため、汎用性の高い抗ウイルス薬となっています .

類似化合物との比較

テノフォビルアラフェナミドは、テノフォビルジソプロキシルフマル酸塩とエンテカビルと比較されることがよくあります。

生物活性

Tenofovir alafenamide (TAF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B virus (HBV) infections. TAF has garnered attention due to its improved pharmacokinetic profile and biological activity compared to its predecessor, tenofovir disoproxil fumarate (TDF). This article explores the biological activity of TAF, highlighting its antiviral efficacy, resistance profiles, and clinical implications.

TAF is designed to enhance the delivery of tenofovir to target cells while minimizing systemic exposure. Upon administration, TAF is rapidly converted to tenofovir within lymphocytes, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP). This metabolite competes with natural deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, leading to chain termination during reverse transcription, thus inhibiting viral replication .

Key Pharmacokinetic Features:

- Higher Intracellular Levels: TAF achieves more than fourfold higher levels of TFV-DP in target cells compared to TDF .

- Lower Systemic Exposure: TAF results in significantly lower plasma levels of tenofovir, reducing the risk of renal toxicity .

- Distribution: Studies indicate preferential distribution of tenofovir in lymphatic tissues and peripheral blood mononuclear cells (PBMCs) post-administration .

Antiviral Efficacy

TAF exhibits potent antiviral activity against HIV-1 and HBV. Clinical studies have shown that TAF is effective in both treatment-naive and treatment-experienced patients.

Antiviral Activity Against HIV:

- In vitro studies demonstrated that TAF is approximately 1000-fold more potent against HIV-1 than tenofovir and about 10-fold more potent than TDF .

- A study involving 42 clinical isolates revealed that TAF inhibited 40 out of 42 isolates in viral breakthrough assays, showcasing its superior efficacy compared to TDF .

Activity Against HBV:

- TAF is recognized as one of the most potent NRTIs for chronic HBV infection, with high rates of viral suppression observed in clinical settings .

Resistance Profiles

Resistance to antiviral agents is a critical concern in the management of HIV and HBV infections. TAF displays a higher barrier to resistance compared to TDF.

Resistance Mutations:

- The K65R mutation in reverse transcriptase has been associated with resistance to tenofovir. However, studies indicate that TAF retains activity against K65R-containing HIV variants, demonstrating a lower likelihood of resistance development .

- In clinical practice, no significant cases of drug resistance have been reported with TAF monotherapy for HBV infections .

Clinical Studies and Case Reports

Real-world data support the efficacy and safety profile of TAF. A study showed improvements in renal function indicators after switching from TDF to TAF among chronic hepatitis B patients, indicating a favorable safety profile .

Case Study Insights:

- A notable case report highlighted the positive impact of tenofovir-containing regimens on an HIV-positive patient with multiple sclerosis. The patient experienced reduced disease activity while on a regimen including TAF, suggesting potential benefits beyond viral suppression .

Summary of Key Findings

| Feature | This compound (TAF) | Tenofovir Disoproxil Fumarate (TDF) |

|---|---|---|

| Intracellular Levels | Higher (>4x TFV-DP) | Lower |

| Systemic Exposure | Lower | Higher |

| Antiviral Potency (HIV-1) | ~1000-fold greater | Baseline |

| Resistance Barrier | Higher | Lower |

| Renal Safety | Improved renal function | Risk of nephrotoxicity |

特性

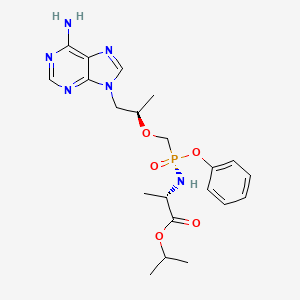

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-CAQYMETFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958941 | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

379270-37-8, 383365-04-6 | |

| Record name | Tenofovir alafenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Alafenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ALAFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

104-107 ºC | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。